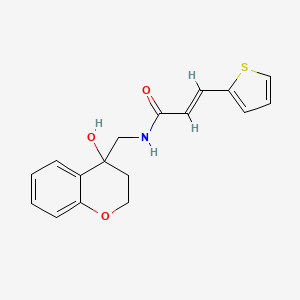
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound with notable structural features that suggest potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications, drawing from various research findings.
Structural Overview
The compound has a molecular formula of C17H17NO3S and a molecular weight of 315.39 g/mol. The presence of both the chroman moiety and the thiophene ring enhances its pharmacological profile by contributing to its stability and reactivity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Chroman Derivative : Starting with 4-hydroxycoumarin, various reagents are used to introduce the thiophene ring.
- Acrylamide Formation : The thiophene is then reacted with an appropriate acrylamide derivative to yield the final product.
- Purification : The compound is purified through techniques such as chromatography.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activities. The chroman structure is known for its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity
The thiophene component has been associated with antimicrobial properties. Studies suggest that compounds containing thiophene rings can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Melanin Production Inhibition
In a related study on similar acrylamide derivatives, it was found that compounds can act as melanogenesis inhibitors. For instance, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide demonstrated promising inhibitory effects on melanin production in vitro, targeting pathways involved in melanocyte activity . This suggests that this compound may also possess similar properties due to its structural analogies.
Interaction Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. Preliminary results indicate selective binding characteristics that could enhance its efficacy as a therapeutic agent. Techniques such as surface plasmon resonance and cellular assays are commonly used to assess these interactions.
Case Studies and Research Findings
Propriétés
IUPAC Name |
(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(8-7-13-4-3-11-22-13)18-12-17(20)9-10-21-15-6-2-1-5-14(15)17/h1-8,11,20H,9-10,12H2,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXRSTNBZYLAFU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














